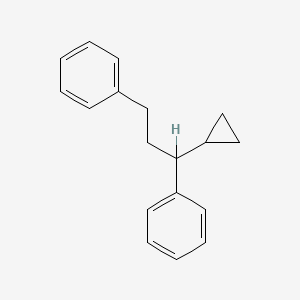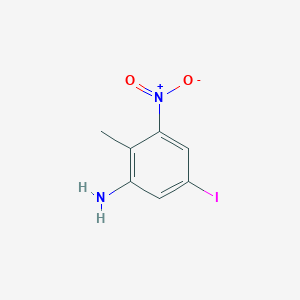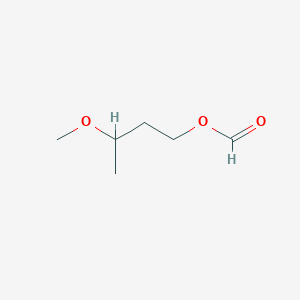
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with two tert-butyl groups and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- typically involves multiple steps. One common method starts with the alkylation of phenol to introduce the tert-butyl groups at the 2 and 6 positions. This is followed by the formation of the dioxolane ring through a reaction with an appropriate diol and an acid catalyst under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the dioxolane ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
科学的研究の応用
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
作用機序
The mechanism by which Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and electron transfer processes, while the dioxolane ring may influence the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Similar structure but with a methyl group instead of a dioxolane ring.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Contains an ethyl group in place of the dioxolane ring.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1,3-dioxolan-2-yl)- is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C17H26O3 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)12-9-11(15-19-7-8-20-15)10-13(14(12)18)17(4,5)6/h9-10,15,18H,7-8H2,1-6H3 |
InChIキー |
HROGZVMUUJWULN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione](/img/structure/B13995308.png)
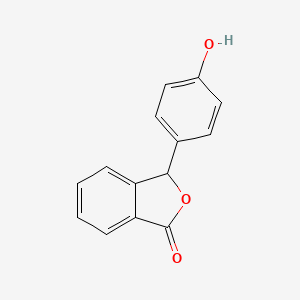
![1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)

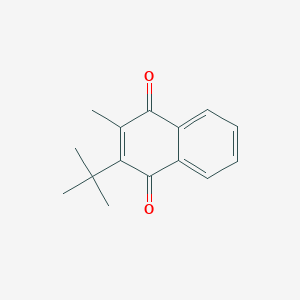
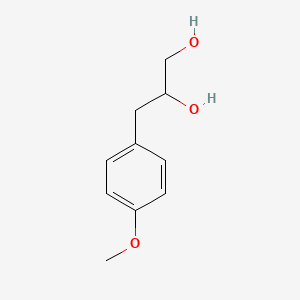
![4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate](/img/structure/B13995342.png)
![2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid](/img/structure/B13995349.png)
![Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate](/img/structure/B13995353.png)

